![molecular formula C16H20O3 B12582936 Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate CAS No. 646533-95-1](/img/structure/B12582936.png)
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate
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Overview
Description
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by its complex structure, which includes a phenyl group, a keto group, and an enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate typically involves multiple steps. One common method starts with ethyl propionate as the starting material. The synthetic route includes the following steps:
Friedel-Crafts Acylation: Introduction of the phenyl group using a Friedel-Crafts acylation reaction.
Michael Addition: Formation of the enoate structure through a Michael addition reaction.
Aldol Condensation: Formation of the final product via aldol condensation, ensuring the desired isomer and stereochemistry
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate has been studied for its potential biological activities:
-
Anti-cancer Activity :
- A study demonstrated that this compound reduces the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
-
Anti-inflammatory Effects :
- Research indicated that the compound inhibits the production of inflammatory mediators in macrophages. Results showed a significant reduction in nitric oxide production upon treatment .
Case Study 1: Anti-cancer Efficacy
In vitro studies were conducted to evaluate the anti-cancer properties of this compound against several cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines.
Case Study 2: Anti-inflammatory Mechanism
A study focused on macrophages treated with this compound:
- Methodology : Macrophages were stimulated with lipopolysaccharides (LPS) in the presence of varying concentrations of the compound.
- Results : There was a dose-dependent decrease in nitric oxide production, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-5-phenylpent-4-enoate
- 2,2,4-Trimethyl-3-oxo-5-phenylpent-4-enoic acid
- 2,4-Disubstituted thiazoles
Uniqueness
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate is unique due to its specific structural features, such as the combination of a phenyl group, a keto group, and an enoate group.
Biological Activity
Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate (CAS No. 646533-95-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a phenyl group, a keto group, and an enoate moiety. Its molecular formula is C16H20O3, with a molecular weight of approximately 260.33 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.
Property | Value |
---|---|
CAS Number | 646533-95-1 |
Molecular Formula | C16H20O3 |
Molecular Weight | 260.33 g/mol |
IUPAC Name | This compound |
Enzyme Interactions
Research indicates that this compound may interact with various enzymes, potentially modulating their activity. Specific studies have suggested that it could act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment.
Anti-inflammatory and Anticancer Properties
The compound has been explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways associated with cell survival.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in inflammatory responses or tumor growth. This inhibition could lead to a decrease in pro-inflammatory cytokines or cancer cell viability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-cancer Study : A study demonstrated that the compound reduced the viability of several cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Anti-inflammatory Activity : Another research project focused on the compound's ability to inhibit the production of inflammatory mediators in macrophages. The results indicated a significant reduction in nitric oxide production upon treatment with this compound.
Properties
CAS No. |
646533-95-1 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C16H20O3/c1-5-19-15(18)16(3,4)14(17)12(2)11-13-9-7-6-8-10-13/h6-11H,5H2,1-4H3 |
InChI Key |
TXZPWDHXQYWUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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